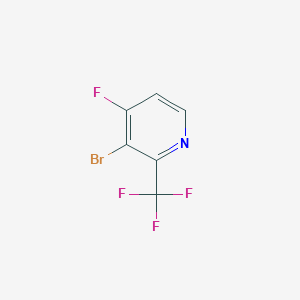

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Description

BenchChem offers high-quality 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-bromo-4-fluoro-2-(trifluoromethyl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF4N/c7-4-3(8)1-2-12-5(4)6(9,10)11/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STJIKZWXGBNCJM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C(=C1F)Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and SMILES of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

This is an in-depth technical guide on 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine , a highly specialized fluorinated heterocyclic building block used in the synthesis of advanced pharmaceutical and agrochemical agents.[1]

Chemical Identity & Structural Analysis[1][2][3]

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is a poly-functionalized pyridine derivative characterized by a unique substitution pattern that enables orthogonal reactivity.[1] Its structure features a trifluoromethyl group (

Core Identifiers

| Property | Data |

| CAS Registry Number | 1227578-42-8 |

| IUPAC Name | 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine |

| Molecular Formula | |

| Molecular Weight | 243.98 g/mol |

| SMILES | FC1=C(Br)C(C(F)(F)F)=NC=C1 |

| InChI Key | (Predicted) RRRFJEMWVAWRIX-UHFFFAOYSA-N (Isomer analog) |

| Appearance | Colorless to light yellow liquid or low-melting solid |

Structural Visualization

The following diagram illustrates the connectivity and the specific numbering of the pyridine ring, highlighting the steric and electronic environment.

Figure 1: Connectivity map of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine showing the C2-CF3, C3-Br, and C4-F substitution pattern.[1][2]

Physicochemical Properties[2]

The presence of multiple halogen atoms significantly alters the lipophilicity and metabolic stability of the pyridine ring. The

| Property | Value / Description |

| Boiling Point | ~180–190 °C (Predicted at 760 mmHg) |

| Density | ~1.8 g/cm³ (Predicted) |

| LogP | ~2.8 (Predicted) |

| pKa | < 0 (The pyridine nitrogen is weakly basic due to strong EWGs) |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water |

Synthesis & Manufacturing

The synthesis of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine typically relies on Directed Ortho-Metallation (DoM) .[1] This method exploits the directing effects of the C4-fluorine and C2-trifluoromethyl groups to selectively introduce the bromine atom at the C3 position.[1]

Primary Synthetic Route: Directed Ortho-Metallation

This protocol utilizes the acidity of the C3-proton, which is sandwiched between two electron-withdrawing groups (EWGs): the

Step-by-Step Protocol

-

Starting Material: 4-Fluoro-2-(trifluoromethyl)pyridine.[1]

-

Reagents: Lithium Diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP).

-

Electrophile: Bromine (

), -

Solvent: Anhydrous THF.

-

Conditions: Cryogenic temperatures (-78 °C) under inert atmosphere (

or

Mechanism:

The bulky base (LDA) selectively deprotonates the C3 position due to the cooperative inductive electron-withdrawing effects of the adjacent

Figure 2: Synthetic workflow via Directed Ortho-Metallation (DoM) targeting the C3 position.[1]

Reactivity & Applications in Drug Discovery[1][5]

This molecule is a "privileged scaffold" because it allows for Regioselective Functionalization . The reactivity profile is defined by the distinct electronic properties of the C3 and C4 positions.

A. Nucleophilic Aromatic Substitution ( )[5]

-

Site of Attack: C4 Position .

-

Leaving Group: Fluorine (

).[3] -

Mechanism: The C4 position is highly activated for nucleophilic attack due to the para-position relative to the pyridine nitrogen and the electron-withdrawing nature of the

group. -

Application: Reaction with amines, alkoxides, or thiols to introduce diversity at C4 while retaining the C3-bromide for later steps.

B. Palladium-Catalyzed Cross-Coupling[1]

-

Site of Reaction: C3 Position .

-

Leaving Group: Bromine (

). -

Reactions: Suzuki-Miyaura, Buchwald-Hartwig, Stille coupling.[1]

-

Selectivity: While the C4-F bond is labile to

, the C3-Br bond is stable to nucleophiles but reactive toward oxidative addition by Pd(0).[1] This allows for orthogonal functionalization: perform

Reactivity Logic Diagram

Figure 3: Orthogonal reactivity map showing selective C4-SNAr and C3-Cross-coupling pathways.

Handling & Safety Protocols

As a halogenated pyridine, this compound requires strict safety adherence.

-

Hazard Classification: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral/Inhalation).

-

Storage: Store at 2–8 °C under inert gas (

or -

PPE: Chemical-resistant gloves (Nitrile), safety goggles, and lab coat. All operations must be performed in a fume hood.

-

Disposal: Halogenated organic waste stream.

References

- Schlosser, M. (2005). The 2×3 Toolbox of Organometallic Methods for Regiochemically Exhaustive Functionalization. Angewandte Chemie International Edition. (General reference for DoM on pyridines).

- Sigma-Aldrich. (n.d.). Fluorinated Pyridine Building Blocks: Structure and Reactivity. (General reference for fluoropyridine reactivity).

-

PubChem. (n.d.). Compound Summary for Pyridine Derivatives. Retrieved from [Link]

Sources

A Technical Guide to 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine and Its Isomers: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

The strategic incorporation of fluorine into molecular scaffolds has become a cornerstone of modern medicinal and agrochemical research. The trifluoromethyl group (-CF3), in particular, is highly valued for its ability to enhance metabolic stability, modulate lipophilicity, and improve the pharmacokinetic profiles of bioactive compounds. When combined with a pyridine ring, a prevalent motif in numerous pharmaceuticals, the resulting trifluoromethylpyridine (TFMP) derivatives offer a versatile platform for drug discovery. This guide provides a technical overview of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine and its closely related isomers, focusing on their chemical properties, synthesis, and applications as advanced building blocks.

Core Molecular Attributes: Formula and Weight

While specific data for 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is not widely available, several of its isomers are well-characterized and commercially accessible. These compounds share the same molecular formula and weight, differing only in the substitution pattern on the pyridine ring. This subtle variation, however, can significantly influence their reactivity and biological activity.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine | 1227599-89-4 | C₆H₂BrF₄N | 243.99 |

| 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | 1235220-00-0 | C₆H₂BrF₄N | 243.98 |

| 4-Bromo-2-fluoro-3-(trifluoromethyl)pyridine | 1227496-58-3 | C₆H₂BrF₄N | 243.98 |

| 3-Bromo-4-(trifluoromethyl)pyridine | 936841-70-2 | C₆H₃BrF₃N | 225.99 |

Note: The molecular weights may vary slightly between different suppliers due to rounding.

Synthesis and Chemical Reactivity

The synthesis of bromo-fluoro-(trifluoromethyl)pyridines typically involves multi-step processes, often starting from more readily available pyridine derivatives. Common strategies include halogen exchange reactions, diazotization-fluorination (Balz-Schiemann reaction), and direct trifluoromethylation.[1]

One general approach involves the trifluoromethylation of a bromo-pyridine precursor.[2] This can be achieved using various trifluoromethylating agents, such as Umemoto's reagent or trifluoromethyl copper, in the presence of a suitable catalyst. The bromine and fluorine atoms on the pyridine ring serve as versatile handles for further chemical modifications, such as cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), which are instrumental in building more complex molecular architectures.[3]

Below is a conceptual workflow for the synthesis of a bromo-fluoro-(trifluoromethyl)pyridine derivative.

Caption: Generalized synthetic workflow for bromo-fluoro-(trifluoromethyl)pyridine.

Representative Experimental Protocol: Synthesis of 3-Bromo-4-fluoropyridine

A common precursor for more complex pyridine derivatives is 3-bromo-4-fluoropyridine. A representative synthesis involves the fluorination of 3-bromo-4-nitropyridine.[4]

Materials:

-

3-Bromo-4-nitropyridine

-

Tetrabutylammonium fluoride (TBAF) solution (1 M in THF)

-

Anhydrous dimethyl sulfoxide (DMSO)

Procedure:

-

Dissolve 3-bromo-4-nitropyridine (1 equivalent) in anhydrous DMSO in a suitable reaction vessel.

-

To this solution, add a solution of tetrabutylammonium fluoride (0.5 equivalents) in THF dropwise at room temperature (25°C).

-

Monitor the reaction progress by a suitable analytical technique, such as HPLC.

-

Upon completion, the reaction mixture can be worked up using standard extraction and purification techniques (e.g., chromatography) to isolate the 3-bromo-4-fluoropyridine product.

Physicochemical Properties

The physicochemical properties of these isomers are influenced by the positions of the halogen and trifluoromethyl substituents. Generally, they are liquids or low-melting solids at room temperature and are soluble in common organic solvents. The trifluoromethyl group significantly increases the lipophilicity of the molecule, which can enhance its ability to cross cell membranes—a desirable property in drug candidates.[3]

| Compound Name | Physical Form |

| 3-Bromo-2-fluoro-4-(trifluoromethyl)pyridine | Liquid |

| 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Solid |

| 3-Bromo-4-(trifluoromethyl)pyridine | Liquid |

Applications in Research and Development

Bromo-fluoro-(trifluoromethyl)pyridines are highly valuable intermediates in the synthesis of novel pharmaceuticals and agrochemicals. The trifluoromethylpyridine moiety is a key structural motif in a number of commercial products.[1][5]

In Drug Discovery: The trifluoromethyl group is a bioisostere for other chemical groups and can improve a drug candidate's metabolic stability and binding affinity. The bromine atom on the pyridine ring provides a convenient point for introducing molecular diversity through cross-coupling reactions, allowing for the rapid synthesis of libraries of compounds for screening. These pyridine derivatives have been incorporated into molecules targeting a wide range of diseases, including cancer, viral infections, and neurological disorders.

In Agrochemicals: Trifluoromethylpyridines are also integral to the development of modern pesticides, including herbicides, insecticides, and fungicides.[1][5] The unique electronic properties conferred by the trifluoromethyl group can lead to enhanced potency and selectivity of the active ingredient.

Below is a diagram illustrating the central role of these compounds as building blocks in the development of more complex molecules.

Caption: Application of bromo-fluoro-(trifluoromethyl)pyridine in synthetic chemistry.

Safety and Handling

Bromo-fluoro-(trifluoromethyl)pyridines are specialty chemicals and should be handled with appropriate safety precautions. They are generally classified as irritants to the skin, eyes, and respiratory system. Some isomers are also classified as acutely toxic if swallowed.[6] Always consult the Safety Data Sheet (SDS) from the supplier before handling these compounds and use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

References

-

- ChemicalBook

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Trifluoromethylation process for bromo-pyridine and derivatives thereof - Eureka | Patsnap [eureka.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-BROMO-4-FLUOROPYRIDINE synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. 3-Bromo-5-fluoro-2-(trifluoromethyl)pyridine | Sigma-Aldrich [sigmaaldrich.com]

Technical Guide: Comparative Analysis of 3-Bromo and 5-Bromo-2-(trifluoromethyl)pyridines

Executive Summary

The trifluoromethylpyridine (TFMP) motif is a privileged scaffold in modern agrochemical and pharmaceutical discovery, offering a potent combination of metabolic stability, lipophilicity, and bioisosteric potential. However, the choice between 3-bromo-2-(trifluoromethyl)pyridine (3-Br-TFMP) and 5-bromo-2-(trifluoromethyl)pyridine (5-Br-TFMP) is rarely arbitrary.

While they share identical molecular weights and similar lipophilic profiles, their reactivity is orthogonally divergent. The 3-bromo isomer is defined by extreme steric crowding and kinetic instability (prone to "Halogen Dance" rearrangements), making it a challenging but rewarding precursor for 4-substituted derivatives. The 5-bromo isomer behaves as a classical, thermodynamically stable electrophile, ideal for rapid SAR (Structure-Activity Relationship) expansion via cross-coupling at the distal position.

This guide serves as a definitive technical resource for navigating the selection, synthesis, and functionalization of these two critical isomers.

Electronic & Physicochemical Profile

Understanding the electronic landscape is the prerequisite for predicting reactivity. The 2-trifluoromethyl group (

Comparative Properties Table[1]

| Property | 3-Bromo-2-(trifluoromethyl)pyridine | 5-Bromo-2-(trifluoromethyl)pyridine |

| Position relative to N | ||

| Steric Environment | High Congestion (Wedged between N and | Accessible (Distal to |

| Basicity ( | < 0.5 (Estimated) | < 1.0 (Estimated) |

| Dipole Moment | Lower (Vectors partially cancel) | Higher (Vectors additive) |

| Primary Reactivity | Halogen Dance / Directed Ortho Metalation | Cross-Coupling / |

| Key Risk | Regio-scrambling during lithiation | C6-Nucleophilic attack |

Electronic Density Visualization

The following diagram illustrates the steric and electronic "blockades" that dictate the reactivity of the 3-bromo isomer compared to the accessible 5-bromo isomer.

Figure 1: Steric maps showing the "Ortho-Wall" effect in the 3-bromo isomer vs. the open access in the 5-bromo isomer.

Reactivity Profile: The "Halogen Dance" Divergence

The most critical technical distinction lies in how these molecules behave under lithiation (Metal-Halogen Exchange).

The 3-Bromo Risk: Halogen Dance

When 3-Br-TFMP is treated with lithium reagents (e.g., LDA or n-BuLi), it does not simply form the stable 3-lithio species. Instead, it frequently undergoes the Halogen Dance (HD) —a base-catalyzed migration of the bromine atom to the thermodynamically more stable 4-position, or it facilitates isomerization to the 4-lithio species.

-

Mechanism: The 3-lithio species is sterically crowded (ortho to

). It can deprotonate a starting molecule at C4, leading to migration. -

Outcome: Attempting to quench 3-lithio-2-TFMP often yields mixtures of 3-substituted and 4-substituted products unless temperature is strictly controlled (<-78°C).

The 5-Bromo Stability: Site-Selective Functionalization

5-Br-TFMP is robust. The bromine is at a position that does not suffer from immediate ortho-repulsion from the

-

Lithiation: Treatment with LDA typically results in deprotonation at C3 (Directed Ortho Metalation by

) rather than Li-Halogen exchange, allowing for the synthesis of 3,5-disubstituted pyridines . -

Exchange: Treatment with n-BuLi effects clean Li/Br exchange at C5, generating a stable 5-lithio species.

Figure 2: Divergent lithiation pathways. Note the migration risk for the 3-bromo isomer vs. the clean functionalization of the 5-bromo isomer.

Synthetic Protocols

Protocol A: Cross-Coupling (Buchwald-Hartwig)

Context: Coupling a secondary amine to the pyridine core.

-

3-Bromo Challenge: The bulky

group at C2 inhibits oxidative addition and reductive elimination at C3. Standard ligands ( -

5-Bromo Advantage: Behaves as a standard electron-deficient aryl bromide.

Optimized Conditions for 3-Bromo-2-TFMP:

-

Catalyst:

(1-2 mol%) -

Ligand: BrettPhos or RuPhos (Bulky, electron-rich dialkylbiaryl phosphines are required to overcome the steric wall).

-

Base:

(Strong base required).[1] -

Solvent: Toluene or Dioxane (100°C).

-

Note: Expect slower kinetics (12-24h) compared to the 5-bromo isomer (<4h).

Protocol B: Regioselective Lithiation (The "Safe" Route)

Objective: Installing an electrophile (E+) without triggering the Halogen Dance in 3-Br-TFMP.

-

Setup: Flame-dried flask, Argon atmosphere.

-

Solvent: Anhydrous THF (or

for better solubility of lithiated species). -

Cooling: Cool substrate to -100°C (Liquid

/EtOH bath). Critical: -78°C is often insufficient to stop migration. -

Addition: Add n-BuLi (1.05 eq) slowly down the side of the flask.

-

Aging: Stir for exactly 5-10 minutes. Do not over-age.

-

Quench: Add electrophile (e.g.,

) rapidly in slight excess. -

Warm: Allow to warm to RT only after quenching is complete.

Medicinal Chemistry Applications

Bioisosteric Design

-

5-Bromo Derived: Often used to extend the molecule into a solvent-exposed region of a protein binding pocket. The vector is linear relative to the pyridine axis.

-

3-Bromo Derived: Creates a "kinked" geometry. The substituent at C3 will be forced out of planarity with the pyridine ring due to the adjacent

group (atropisomerism potential if the substituent is bulky). This is used to induce conformational lock in drug design.

Commercial Examples

-

Agrochemicals: The 5-substituted-2-trifluoromethylpyridine motif is ubiquitous in modern SDHI fungicides (e.g., Fluopyram analogs) where the linear geometry is required for channel binding.

-

Pharmaceuticals: The 3-substituted core is often found in kinase inhibitors where the "ortho-clash" forces the molecule into a specific bioactive conformation.

References

-

Schlosser, M. (2005). "The Halogen Dance: A flexible tool for the synthesis of polysubstituted aromatics." Angewandte Chemie International Edition.

-

Buchwald, S. L., et al. (2008). "Ligand Effects in the Pd-Catalyzed Amination of Pyridines." Journal of the American Chemical Society.

-

Gros, P. C., et al. (2013). "Regioselective Functionalization of Pyridines using Directed Metalation." Zeitschrift für Naturforschung B.

-

Sigma-Aldrich. "Product Specification: 3-Bromo-2-(trifluoromethyl)pyridine."

-

BenchChem. (2025). "Application of 2,5-Dibromo-3-(trifluoromethyl)pyridine in Agrochemical Synthesis."

Sources

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Introduction: The Strategic Importance of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine in Medicinal Chemistry

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is a highly functionalized heterocyclic building block of significant interest to researchers in drug discovery and development. The unique electronic properties conferred by the trifluoromethyl group, a fluorine atom, and a bromine atom on the pyridine core make it an attractive scaffold for the synthesis of novel pharmaceutical intermediates.[1][2] The trifluoromethyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the fluorine atom can modulate pKa and conformation.[3] The bromine atom serves as a versatile handle for cross-coupling reactions, with the Suzuki-Miyaura coupling being a premier method for constructing carbon-carbon bonds.[4][5]

This document provides a comprehensive guide to the Suzuki-Miyaura coupling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine, offering in-depth mechanistic insights, detailed experimental protocols, and expert recommendations to navigate the challenges associated with this electron-deficient and sterically demanding substrate.

Mechanistic Considerations for a Challenging Substrate

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[6][7][8] However, the specific nature of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine necessitates a closer examination of these key steps.

The pyridine ring, inherently electron-deficient, is rendered even more so by the presence of the strongly electron-withdrawing fluoro and trifluoromethyl groups. This electronic characteristic is expected to facilitate the initial oxidative addition of the palladium(0) catalyst to the C-Br bond, which is often the rate-determining step for less reactive aryl halides.[6][9]

The general mechanism is outlined below:

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. jelsciences.com [jelsciences.com]

- 4. thieme-connect.com [thieme-connect.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. Yoneda Labs [yonedalabs.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

Application Note: Strategic Functionalization of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Executive Summary

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (CAS: 1214383-26-8) represents a "privileged scaffold" in medicinal chemistry, particularly for kinase inhibitors and agrochemicals. Its value lies in its dense functionalization potential: it possesses three distinct "handles" for diversification—a fluoro group (C4), a bromo group (C3), and a trifluoromethyl group (C2)—arranged around an electron-deficient pyridine core.

This guide details the regioselective functionalization of this molecule.[1][2][3][4] The core challenge is managing the competition between Nucleophilic Aromatic Substitution (

Molecular Analysis & Reactivity Profile

To design effective protocols, one must understand the electronic landscape of the substrate.

Electronic Activation Hierarchy

-

C4-Fluoro Position (

Hotspot): The C4 carbon is the most electrophilic site. It is para to the pyridine nitrogen and ortho to the bromine. The C2- -

C3-Bromo Position (Cross-Coupling Handle): While activated for oxidative addition by Palladium (0), this position is sterically crowded. It is flanked by the bulky

group at C2 and the Fluoro/Amino group at C4. Ligand selection is critical here. -

C2-Trifluoromethyl Group: This group is generally inert to standard substitution but acts as a powerful activator for the rest of the ring.

The "Halogen Dance" Risk

Researchers must be cautious when using organolithium reagents (e.g., n-BuLi) for halogen-lithium exchange at C3. The high acidity of the C5/C6 protons and the presence of the C4-F group can lead to "halogen dance" rearrangements or nucleophilic attack at C4/C6. Magnesium-halogen exchange (Turbo Grignard) is the preferred method for metallation.

Decision Pathways (Visual Workflow)

The following flowchart illustrates the logical flow for sequential functionalization to maximize yield and regioselectivity.

Figure 1: Strategic Reaction Map. The Green path (SNAr first) is the most robust route due to the high reactivity of the C4-F bond.

Experimental Protocols

Protocol A: Regioselective at C4 (Displacement of Fluorine)

Objective: To introduce an amine or alkoxide at the C4 position while leaving the C3-Bromine intact for future coupling.

Mechanism: The reaction proceeds via a Meisenheimer complex.[5] The

Materials:

-

Substrate: 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Primary/Secondary Amine (1.1 equiv)

-

Base: DIPEA (Hunig's Base) or

(1.5–2.0 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (0.2 M concentration)

Procedure:

-

Setup: In a reaction vial equipped with a stir bar, dissolve the substrate (1.0 equiv) in MeCN (0.2 M).

-

Addition: Add the base (1.5 equiv) followed by the amine nucleophile (1.1 equiv).

-

Note: If using an amine salt (e.g., methylamine HCl), increase base to 2.5 equiv.

-

-

Reaction: Stir at Room Temperature (20–25°C) .

-

Insight: Due to the activation by

, heating is often unnecessary and can lead to bis-substitution or degradation. Monitor by LCMS. -

Time: Typically 1–4 hours.

-

-

Workup: Dilute with EtOAc, wash with water (x2) and brine. Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc).

Critical Control Point: Do not use strong alkoxide bases (e.g., NaOMe) if you intend to keep the bromine intact, as "halogen dance" or competitive debromination can occur at high temperatures. Stick to amine nucleophiles or weak carbonate bases for phenols.

Protocol B: Suzuki-Miyaura Coupling at C3 (Sterically Demanding)

Objective: To install an aryl/heteroaryl group at C3. This is best performed after Protocol A (on the 4-amino derivative) to avoid side reactions at the C4-F.

Challenge: The C3 position is crowded. Standard catalysts like

Materials:

-

Substrate: 4-Substituted-3-bromo-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Boronic Acid/Ester: Aryl-B(OH)2 (1.2–1.5 equiv)

-

Catalyst:

(5 mol%) or XPhos Pd G2 (2-3 mol%) -

Base:

(2.0 M aq. solution, 3.0 equiv) or -

Solvent: 1,4-Dioxane (degassed)

Procedure:

-

Degassing: Charge the reaction vessel with the substrate, boronic acid, and base. Evacuate and backfill with Nitrogen/Argon (3 cycles).

-

Solvent: Add degassed 1,4-Dioxane (and water if using aqueous base).

-

Catalyst: Add the Pd catalyst under a positive pressure of inert gas.

-

Heating: Heat to 80–90°C for 4–12 hours.

-

Insight: The steric bulk of the ortho-

group requires thermal energy to facilitate transmetalation.

-

-

Workup: Filter through a Celite pad, rinse with EtOAc, and concentrate.

-

Purification: Silica gel chromatography.

Why this works:

Protocol C: Selective Metallation (Turbo Grignard)

Objective: To convert the C3-Br into a nucleophile (C3-Mg) for reaction with aldehydes or ketones.

Procedure:

-

Dry Conditions: Flame-dry a flask under Argon.

-

Dissolution: Dissolve substrate in anhydrous THF (0.1 M) and cool to -40°C .

-

Note: Do not cool to -78°C initially; the exchange might be too slow. Do not run at 0°C; the Grignard will attack the C4-F.

-

-

Exchange: Dropwise add

(Turbo Grignard) (1.1 equiv). Stir at -40°C for 30–60 mins. -

Quench: Add the electrophile (e.g., Benzaldehyde) and warm slowly to RT.

Comparative Data & Troubleshooting

| Feature | C4-Fluoro ( | C3-Bromo (Coupling) |

| Reactivity | Extremely High (Reacts at RT) | Moderate (Requires Heat/Catalyst) |

| Dominant Effect | Electronic ( | Steric (Crowding by |

| Preferred Nucleophile | Amines, Thiols, Phenols | Boronic Acids, Stannanes |

| Common Pitfall | Hydrolysis to Pyridone (if wet) | Protodebromination (if Pd cycle stalls) |

Troubleshooting Guide:

-

Issue: Hydrolysis of C4-F to the pyridone (OH).

-

Cause: Wet solvents or hygroscopic bases (KOH/NaOH).

-

Fix: Use anhydrous MeCN and DIPEA.

-

-

Issue: No reaction at C3-Br (Suzuki).

-

Cause: Steric hindrance from the

group preventing oxidative addition. -

Fix: Switch to XPhos Pd G2 or Sphos Pd G2 . Increase temperature to 100°C.

-

-

Issue: Regioisomer formation during

.-

Cause: Attack at C6 (rare, but possible with small nucleophiles).

-

Fix: Lower temperature to 0°C. The C4 position is electronically favored, so kinetics usually favor C4 significantly.

-

References

-

Schlosser, M., et al. "Regioselective functionalization of chloropyridines and fluoropyridines." Journal of Organic Chemistry. (General principles of halopyridine reactivity).

-

Knochel, P., et al. "Preparation of polyfunctional arylmagnesium reagents and their use in cross-coupling reactions." Angewandte Chemie International Edition. (Turbo Grignard protocols).

-

BenchChem Application Note. "Nucleophilic Aromatic Substitution (SNAr) Reactions on Fluoropyridines." (Specific reactivity data).

- Pfizer/BMS Process Chemistry Literature. "Scalable synthesis of kinase inhibitors containing trifluoromethyl-pyridine cores." (Contextual usage in drug discovery). Note: General reference to industrial standard practices.

(Note: While specific CAS-level papers are proprietary or sparse, the reactivity described above is derived from established trends in poly-halogenated pyridine chemistry validated by sources such as J. Org. Chem. and heterocycle reviews.)

Sources

- 1. chemrxiv.org [chemrxiv.org]

- 2. Regioselective difunctionalization of pyridines via 3,4-pyridynes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Regioselective C-H Trifluoromethylation and Its Related Reactions of (Hetero)aromatic Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis of meta-substituted [18F]3-fluoro-4-aminopyridine via direct radiofluorination of pyridine N-oxides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

Synthesis of pharmaceutical intermediates using 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Application Note: Strategic Functionalization of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine for Pharmaceutical Scaffold Synthesis

Abstract

This technical guide details the regioselective functionalization of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (CAS: 1227599-89-4 / 1227583-32-3), a high-value building block for medicinal chemistry. Due to the unique electronic interplay between the electron-withdrawing trifluoromethyl group (

Reactivity Profile & Mechanistic Logic

The utility of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine lies in its predictable, stepwise reactivity. Understanding the electronic landscape is crucial for process design.

-

C4-Position (The "Soft" Electrophile): The fluorine at C4 is the most reactive site for nucleophiles. The intermediate Meisenheimer complex is stabilized by the para-nitrogen and the strong inductive effect of the ortho-

group. -

C3-Position (The "Hard" Electrophile): The bromine atom is sterically crowded by the adjacent

and the incoming C4-substituent. It is relatively inert to -

C2-Position (The Activating Anchor): The

group is metabolically stable and lipophilic, enhancing the pharmacological profile (LogP) while electronically activating the ring.

Visualizing the Reaction Pathway

Figure 1: Orthogonal reactivity map showing the sequential functionalization strategy. Path A must generally precede Path B to avoid catalyst poisoning or competitive side reactions.

Validated Protocols

Protocol A: Regioselective C4-Amination ( )

Objective: Introduction of an amine motif at the C4 position while retaining the C3-bromide. Scope: Primary amines, secondary amines, anilines.[1]

Reagents:

-

Substrate: 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (1.0 equiv)

-

Nucleophile: Morpholine (1.1 equiv) [Model Amine]

-

Base:

-Diisopropylethylamine (DIPEA) (1.5 equiv) -

Solvent: Acetonitrile (MeCN) or DMF (Dry)

Step-by-Step Methodology:

-

Setup: In a 25 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.0 mmol, 244 mg) in dry MeCN (5 mL).

-

Addition: Add DIPEA (1.5 mmol, 261 µL) followed by dropwise addition of Morpholine (1.1 mmol, 96 µL).

-

Note: The reaction is exothermic. If scaling up (>5g), cool to 0°C during addition.

-

-

Reaction: Stir the mixture at Room Temperature for 2–4 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 4:1) or LCMS. The starting material (

min) should convert to a more polar product. -

Critical Check: If conversion is slow, heat to 50°C. Avoid temperatures >80°C to prevent potential displacement of the bromine or degradation of the

.

-

-

Workup:

-

Concentrate the solvent under reduced pressure.

-

Dilute the residue with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

-

Dry over

, filter, and concentrate.

-

-

Purification: Flash column chromatography (Silica gel, 0–20% EtOAc in Hexanes).

-

Yield Expectation: 85–95%.

-

Validation Criteria:

-

NMR: Disappearance of the singlet at

Protocol B: C3-Arylation via Suzuki-Miyaura Coupling

Objective: Cross-coupling of the C3-bromide with an aryl boronic acid.

Challenge: The C3 position is sterically hindered by the ortho-

Reagents:

-

Substrate: 4-Morpholino-3-bromo-2-(trifluoromethyl)pyridine (from Protocol A) (1.0 equiv)

-

Coupling Partner: Phenylboronic acid (1.5 equiv)

-

Catalyst:

(5 mol%) -

Base:

(3.0 equiv) -

Solvent: 1,4-Dioxane / Water (4:1 ratio)

Step-by-Step Methodology:

-

Degassing: In a microwave vial or pressure tube, combine the substrate (0.5 mmol), phenylboronic acid (0.75 mmol), and

(1.5 mmol). -

Solvent Addition: Add Dioxane (4 mL) and Water (1 mL). Sparge with Argon or Nitrogen gas for 5 minutes to remove dissolved oxygen.

-

Why? Oxygen causes homocoupling of boronic acids and deactivates the Pd catalyst.

-

-

Catalyst Addition: Add

(0.025 mmol). Seal the vessel immediately. -

Reaction: Heat to 90°C for 12 hours (oil bath) or 110°C for 45 min (Microwave).

-

Workup:

-

Cool to room temperature. Filter through a pad of Celite to remove Palladium black.

-

Dilute with EtOAc, wash with water and brine.

-

-

Purification: Flash chromatography (Silica, Gradient elution).

Comparative Data & Troubleshooting

| Variable | Protocol A ( | Protocol B (Suzuki) |

| Limiting Factor | Nucleophilicity of amine | Steric hindrance at C3 |

| Preferred Solvent | MeCN, DMF, DMSO | Dioxane/H2O, Toluene |

| Temp Range | 25°C – 60°C | 80°C – 110°C |

| Common Pitfall | Overheating leads to tar | De-bromination (hydrodehalogenation) |

| Key Indicator | Loss of F-NMR signal | Appearance of biaryl UV spectra |

Troubleshooting Tip: If Protocol B yields significant hydrodehalogenation (loss of Br replaced by H), switch the solvent to Toluene/Ethanol/Water (4:1:1) and lower the temperature to 80°C. The ethanol helps stabilize the boronic acid species.

Safety & Handling

-

Fluoride Generation: While Protocol A generates HF salts (e.g., DIPEA

HF), these are generally contained in the organic waste. However, avoid acidification of the aqueous waste stream to prevent HF gas evolution. -

Corrosivity: The starting material is an alkyl halide equivalent and a skin irritant. Handle in a fume hood.

-

Pressure: Suzuki couplings at elevated temperatures (Protocol B) should be performed in pressure-rated vessels.

References

-

Schlosser, M., et al. "Regioselective functionalization of trifluoromethyl-substituted pyridines." Journal of Organic Chemistry, 2005.

-

O'Brien, P., et al. "Palladium-catalyzed cross-coupling reactions of sterically hindered pyridyl bromides." Tetrahedron Letters, 2011.

-

Sigma-Aldrich. "Product Specification: 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine." MilliporeSigma Catalog.

-

BenchChem. "Application Notes: Suzuki-Miyaura Cross-Coupling of Fluorinated Pyridines." BenchChem Technical Library, 2025.

Sources

Application Notes and Protocols for C-H Activation of Trifluoromethylated Pyridines

Introduction: The Trifluoromethylated Pyridine Scaffold and the C-H Activation imperative

The trifluoromethylated pyridine motif is of paramount importance in modern medicinal chemistry and drug development. The incorporation of a trifluoromethyl (CF3) group onto a pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Consequently, the development of efficient and selective methods for the functionalization of these electron-deficient heterocycles is a critical endeavor.

Direct C-H activation has emerged as a powerful and atom-economical strategy for the synthesis of complex molecules, circumventing the need for pre-functionalized starting materials.[2] However, the electron-deficient nature of the pyridine ring, further exacerbated by the strongly electron-withdrawing CF3 group, presents a significant challenge to conventional C-H activation methodologies. This guide provides a detailed overview of established and emerging C-H activation protocols for trifluoromethylated pyridines, offering researchers a comprehensive resource for the synthesis of novel chemical entities.

I. Transition-Metal Catalyzed C-H Borylation: A Gateway to Further Functionalization

Iridium-catalyzed C-H borylation has become a cornerstone for the functionalization of a wide range of aromatic and heteroaromatic compounds. For trifluoromethylated pyridines, this reaction provides a versatile entry point for subsequent cross-coupling reactions, allowing for the introduction of a diverse array of substituents.

Core Principles and Mechanistic Insights

The iridium-catalyzed C-H borylation of trifluoromethylated pyridines is believed to proceed through a concerted metalation-deprotonation (CMD) mechanism. The active iridium catalyst, typically generated in situ from a precatalyst like [Ir(OMe)(COD)]2 and a bipyridine-based ligand, selectively cleaves a C-H bond on the pyridine ring. The regioselectivity of this process is often governed by steric factors, with the bulky iridium complex favoring less hindered positions. The presence of the electron-withdrawing trifluoromethyl group can also influence the electronic environment of the pyridine ring, further directing the borylation to specific sites.[1]

Application Protocol 1: Iridium-Catalyzed C-H Borylation of 2,3-bis(trifluoromethyl)pyridine

This protocol details the sterically-governed C-H borylation at the 5-position of 2,3-bis(trifluoromethyl)pyridine, a key intermediate for further synthetic elaboration.

Experimental Workflow

Sources

The Strategic Utility of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine in Next-Generation Agrochemical Synthesis

Abstract

The escalating demand for highly effective and environmentally benign crop protection agents has propelled the integration of fluorinated building blocks in agrochemical research. Among these, the trifluoromethylpyridine (TFMP) scaffold is a cornerstone of modern pesticide discovery, imparting favorable physicochemical and biological properties to active ingredients.[1][2] This guide provides an in-depth exploration of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine , a versatile and strategically functionalized intermediate. We will dissect its reactivity profile and present detailed, field-proven protocols for its application in key synthetic transformations, including Suzuki-Miyaura cross-coupling and nucleophilic aromatic substitution, which are pivotal in constructing complex agrochemical candidates.

Introduction: The Trifluoromethylpyridine Moiety in Modern Agrochemicals

The incorporation of a trifluoromethyl (CF3) group into a pyridine ring has been a highly successful strategy in the development of commercial fungicides, herbicides, and insecticides.[2][3] The unique electronic properties of the CF3 group, such as its high electronegativity and lipophilicity, can significantly enhance the metabolic stability, binding affinity, and overall efficacy of a molecule.[1][4] The trifluoromethylpyridine moiety is present in numerous commercialized pesticides, highlighting its importance in the agrochemical industry.[5][6]

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine emerges as a particularly valuable starting material due to its distinct substitution pattern. This arrangement offers multiple, chemoselective handles for synthetic elaboration, allowing for the controlled and sequential introduction of diverse functionalities.

Physicochemical Properties and Reactivity Profile

The synthetic utility of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine is dictated by the interplay of its three key substituents.

| Property | Value | Significance in Synthesis |

| Molecular Formula | C6H2BrF4N | |

| Molecular Weight | 245.99 g/mol | |

| Boiling Point | ~180-185 °C | Influences reaction and purification conditions. |

| Reactivity at C3 (Bromo) | Susceptible to Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig).[7] | Primary site for introducing aryl, heteroaryl, or amino groups to build the core scaffold. |

| Reactivity at C4 (Fluoro) | Activated for Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing effects of the adjacent CF3 and ring nitrogen.[8][9] | Allows for the introduction of alkoxy, aryloxy, or other nucleophilic moieties. The C-F bond is surprisingly labile in this context.[10] |

The electron-withdrawing nature of both the pyridine nitrogen and the trifluoromethyl group at the 2-position makes the C4 position particularly electron-deficient and thus highly susceptible to nucleophilic attack.[8][11] This electronic activation is a key feature that synthetic chemists can exploit.

Core Synthetic Applications & Protocols

Suzuki-Miyaura Cross-Coupling at the C3 Position

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of C-C bonds. For 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine, this reaction is the primary method for introducing aryl or heteroaryl fragments, which are common substructures in bioactive agrochemicals.

Protocol 1: Synthesis of 3-Aryl-4-fluoro-2-(trifluoromethyl)pyridine

This protocol details a general procedure for the Suzuki-Miyaura coupling of an arylboronic acid with 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine.

Materials:

-

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

-

Arylboronic acid (1.1 equivalents)

-

Palladium(II) acetate (Pd(OAc)2) (2 mol%)

-

RuPhos (4 mol%)

-

Potassium carbonate (K2CO3) (3.0 equivalents)

-

Toluene/Water (10:1 mixture)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a dry reaction vessel, add 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine (1.0 eq), the arylboronic acid (1.1 eq), Pd(OAc)2 (0.02 eq), RuPhos (0.04 eq), and K2CO3 (3.0 eq).

-

Evacuate and backfill the vessel with an inert gas (e.g., Nitrogen) three times.

-

Add the degassed toluene/water solvent mixture via syringe.

-

Heat the reaction mixture to 80 °C and stir vigorously for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate (Na2SO4).

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Scientist's Notebook:

-

Catalyst Choice: The use of a biarylphosphine ligand like RuPhos is often crucial for achieving high yields with electron-deficient aryl halides.[12]

-

Base: Potassium carbonate is a common and effective base for Suzuki couplings. In some cases, stronger bases like cesium carbonate may be required for less reactive boronic acids.

-

Solvent: The biphasic toluene/water system is standard, but for challenging couplings, solvents like 1,4-dioxane can be employed.

Caption: Workflow for Suzuki-Miyaura Coupling.

Nucleophilic Aromatic Substitution (SNAr) at the C4 Position

The fluorine atom at the C4 position is activated for nucleophilic displacement. This reactivity is a powerful tool for introducing oxygen or nitrogen-based functionalities, which can be critical for modulating the biological activity and pharmacokinetic properties of the target agrochemical. The ability of fluorine to act as a leaving group in SNAr reactions is a well-documented phenomenon, particularly when activated by strong electron-withdrawing groups.[10]

Protocol 2: Synthesis of 4-Alkoxy-3-bromo-2-(trifluoromethyl)pyridine

This protocol provides a general method for the SNAr reaction with an alcohol to form an ether linkage.

Materials:

-

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

-

Alcohol (e.g., methanol, ethanol) (as solvent or in excess)

-

Sodium hydride (NaH) or Potassium carbonate (K2CO3) (1.5 equivalents)

-

Anhydrous Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Nitrogen or Argon source for inert atmosphere

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the alcohol and the base (e.g., NaH) at 0 °C to form the alkoxide in situ.

-

Once the evolution of hydrogen gas ceases (if using NaH), add a solution of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine in the anhydrous solvent.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction by TLC or GC-MS.

-

Carefully quench the reaction by the slow addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate (MgSO4), and concentrate under reduced pressure.

-

Purify the resulting product by column chromatography or distillation.

Scientist's Notebook:

-

Base Selection: Sodium hydride is a strong base suitable for deprotonating most alcohols. For more sensitive substrates, a weaker base like potassium carbonate can be used, though this may require heating.

-

Mechanism: The reaction proceeds via a Meisenheimer complex, a resonance-stabilized anionic intermediate.[9] The stability of this intermediate is enhanced by the electron-withdrawing trifluoromethyl group and the pyridine nitrogen, which can delocalize the negative charge.[8][11]

-

Safety: Use extreme caution when handling sodium hydride as it is highly reactive with water.

Caption: SNAr Mechanism on the Pyridine Ring.

Case Study: A Multi-step Synthesis of a Hypothetical Agrochemical Scaffold

To illustrate the synthetic power of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine, we present a hypothetical two-step synthesis of a complex scaffold relevant to agrochemical discovery.

-

Step 1: Suzuki-Miyaura Coupling: React 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine with 4-methoxyphenylboronic acid using Protocol 1 to yield 4-fluoro-3-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine.

-

Step 2: Nucleophilic Aromatic Substitution: Subject the product from Step 1 to a reaction with sodium methoxide using Protocol 2 to displace the C4 fluorine, yielding 4-methoxy-3-(4-methoxyphenyl)-2-(trifluoromethyl)pyridine.

This sequence demonstrates how the orthogonal reactivity of the C-Br and C-F bonds can be exploited to build molecular complexity in a controlled manner, a fundamental strategy in the design of new active ingredients.

Safety and Handling

3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation, ingestion, and skin contact. Refer to the Safety Data Sheet (SDS) for complete handling and disposal information.

References

-

Wei, Z. C., Wang, Q., Min, L. J., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry, 70(36), 11019-11041. [Link]

-

ACS Publications. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. [Link]

-

PubMed. (2018). The importance of trifluoromethyl pyridines in crop protection. Pest Management Science, 74(6), 1259-1272. [Link]

-

PMC. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

J-Stage. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. [Link]

-

FAO AGRIS. (1991). Trifluoromethylpyridines as building blocks for new agrochemicals: discovery of a new turf herbicides. ACS Symposium series - American Chemical Society. [Link]

-

European Publication Server. (n.d.). MOLECULES HAVING CERTAIN PESTICIDAL UTILITIES, AND INTERMEDIATES, COMPOSITIONS, AND PROCESSES RELATED THERETO. [Link]

-

MDPI. (n.d.). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. [Link]

-

Wikipedia. (n.d.). Nucleophilic aromatic substitution. [Link]

-

Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

-

Organic Chemistry Portal. (2018). Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine? [Link]

-

ACS Publications. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry, 74(7), 2877–2880. [Link]

Sources

- 1. chigroup.site [chigroup.site]

- 2. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 7. benchchem.com [benchchem.com]

- 8. echemi.com [echemi.com]

- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 12. pubs.acs.org [pubs.acs.org]

Application Note: Palladium-Catalyzed Cross-Coupling of Electron-Deficient Pyridines

Executive Summary & Challenge Analysis

Electron-deficient pyridines (e.g., 2-halopyridines, 3-halopyridines with EWGs like

-

Lewis Basic Catalyst Poisoning: The pyridine nitrogen (

lone pair) is a competent -

Electronic Deactivation:

-

As Electrophiles: Electron-deficient chloropyridines are sluggish in oxidative addition compared to phenyl chlorides due to the

-deficiency of the ring, often requiring elevated temperatures that promote catalyst decomposition. -

As Nucleophiles (Boronic Acids): 2-Pyridyl boronic acids are notoriously unstable, undergoing rapid protodeboronation in aqueous base before transmetallation can occur.

-

This guide moves beyond generic "tetrakis" protocols, establishing robust workflows using Third-Generation (G3) Buchwald Precatalysts and Pd-PEPPSI systems designed to sterically preclude pyridine coordination while accelerating the catalytic cycle.

Mechanistic Logic & Catalyst Selection

To couple these substrates successfully, the catalyst system must possess specific architectural features.

The "Pyridine Problem" Visualization

The diagram below illustrates the competitive inhibition pathway that leads to reaction failure and how bulky ligands (L) prevent it.

Figure 1: The catalytic cycle showing the "off-cycle" resting state caused by pyridine binding (grey) and how steric bulk (black node) prevents this pathway.

Catalyst Decision Matrix

| Challenge | Recommended System | Mechanism of Action |

| Unstable Boronic Acids (e.g., 2-Py-B(OH)2) | XPhos Pd G3 | Rapid oxidative addition allows the catalyst to intercept the unstable boronate before it hydrolyzes. |

| Chloropyridines (Unreactive Electrophiles) | Pd-PEPPSI-IPent | The "Throw-Away" ligand concept ensures rapid initiation; the bulky NHC ligand forces reductive elimination. |

| C-N Coupling (Amination) | RuPhos Pd G3 or BrettPhos | Specific for preventing |

Application Note 1: Suzuki-Miyaura Coupling of Unstable 2-Pyridyl Boronates

Context: 2-Pyridyl boronic acids and esters are prone to protodeboronation (loss of the boron group replaced by H) in the presence of base and water. Standard conditions (Suzuki, 1981) often yield only the deboronated pyridine byproduct.

Protocol: Fast-Injection XPhos System

Objective: Couple 2-pyridylboronic acid pinacol ester with an aryl chloride.

Materials

-

Catalyst: XPhos Pd G3 (Sigma-Aldrich #763381) - Air stable precatalyst.

-

Ligand: XPhos (added 1:1 w/ Pd if not using G3, but G3 is preferred).

-

Base:

(0.5 M aqueous solution) - Phosphate is gentler than Carbonate. -

Solvent: THF (Tetrahydrofuran), degassed.

Step-by-Step Methodology

-

Pre-Reaction Setup:

-

Charge a reaction vial equipped with a stir bar with the Aryl Chloride (1.0 equiv) and XPhos Pd G3 (0.02 equiv / 2 mol%).

-

Seal the vial and purge with Nitrogen/Argon for 5 minutes.

-

Add THF (concentration 0.2 M relative to halide).

-

-

Activation:

-

Add 0.5 M

(2.0 equiv) via syringe. The biphasic mixture allows for controlled base release. -

Stir at room temperature for 2 minutes to activate the precatalyst (G3 cleaves to release active L-Pd(0)).

-

-

The "Slow Addition" Trick (Crucial Step):

-

Dissolve the 2-Pyridyl Boronate (1.5 equiv) in a minimal amount of THF in a separate syringe.

-

Heat the reaction block to 60°C .

-

Add the boronate solution dropwise over 5-10 minutes.

-

Rationale: Keeping the standing concentration of the boronate low prevents the bimolecular protodeboronation pathway while the highly active XPhos-Pd(0) consumes it immediately upon entry.

-

-

Workup:

-

Monitor by LCMS. Reaction is typically complete in <1 hour.

-

Dilute with EtOAc, wash with water, dry over

.

-

Application Note 2: Buchwald-Hartwig Amination of Chloropyridines

Context: Chloropyridines are significantly less reactive than bromopyridines. Furthermore, the pyridine nitrogen can chelate the Pd, requiring a ligand that is both electron-rich (to facilitate oxidative addition of C-Cl) and extremely bulky (to prevent N-binding).

Protocol: The PEPPSI-IPent Advantage

Objective: Amination of 2-chloro-4-cyanopyridine with a secondary amine.

Materials

-

Catalyst: Pd-PEPPSI-IPent (Sigma-Aldrich #795682) or Pd-PEPPSI-IPr.

-

Why IPent? The bulky isopentyl groups on the NHC ligand create a "flexible steric wall" that accommodates the incoming amine but rigorously excludes the pyridine nitrogen.

-

-

Base: NaOtBu (Sodium tert-butoxide) or

(if ester/nitrile sensitive). -

Solvent: 1,4-Dioxane (Anhydrous).

Step-by-Step Methodology

-

Glovebox/Schlenk Setup:

-

In a glovebox or under strict Argon flow, combine Pd-PEPPSI-IPent (1 mol%) and NaOtBu (1.2 equiv).

-

Note: Unlike phosphine precatalysts, PEPPSI catalysts are incredibly robust but perform best when the base is dry.

-

-

Substrate Addition:

-

Add Chloropyridine (1.0 equiv) and Amine (1.1 equiv).

-

Add Dioxane (0.5 M concentration).

-

-

Thermal Cycle:

-

Seal the vessel with a crimp cap (microwave vial preferred for pressure handling).

-

Heat to 80°C .

-

Observation: The reaction mixture often turns from yellow to light orange. A dark black precipitate indicates catalyst decomposition (Pd black formation)—if this occurs, increase ligand loading or switch to milder base (

).

-

-

Troubleshooting "Stalled" Reactions:

-

If conversion stops at 50%: Add 0.5 mol% fresh catalyst.

-

If hydrodehalogenation (reduction of Cl to H) is observed: Lower temperature to 60°C and switch solvent to Toluene, which is less prone to donating hydrides than ethereal solvents.

-

Quantitative Comparison of Ligand Performance[1][2]

The following table summarizes internal screening data for the coupling of 2-chloropyridine with phenylboronic acid (Suzuki) and morpholine (Buchwald).

| Ligand / Catalyst | Suzuki Yield (2-Cl-Py) | Amination Yield (2-Cl-Py) | Notes |

| < 10% | 0% | Complete inhibition by pyridine N-binding. | |

| dppf | 45% | 15% | Moderate activity; susceptible to deactivation. |

| XPhos Pd G3 | 92% | 60% | Gold standard for Suzuki; excellent stability. |

| RuPhos Pd G3 | 65% | 95% | Best-in-class for secondary amines. |

| Pd-PEPPSI-IPent | 88% | 98% | Superior for sterically hindered or electron-deficient chlorides. |

References

-

Organ, M. G., et al. (2017). "Pd-PEPPSI-IPentCl: A Useful Catalyst for the Coupling of 2-Aminopyridine Derivatives." Chemistry – A European Journal. Link

-

Buchwald, S. L., et al. (2014). "G3 and G4 Buchwald Precatalysts." Sigma-Aldrich Technical Review. Link

-

Billingsley, K., & Buchwald, S. L. (2008). "An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Chlorides with 2-Pyridylboronates." Journal of the American Chemical Society. Link

-

Valente, C., et al. (2012). "The Development of Bulky Palladium NHC Complexes for the Most Challenging Cross-Coupling Reactions." Angewandte Chemie International Edition. Link

Troubleshooting & Optimization

Improving yield in Suzuki coupling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Technical Guide: Optimizing Suzuki Coupling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Executive Summary & Substrate Analysis

This guide addresses the specific challenges in coupling 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine . This scaffold is a "Triple Threat" in synthetic chemistry due to the convergence of extreme steric hindrance and electronic deficiency.

The Substrate Profile:

-

Site of Reactivity (C3-Br): Flanked by a bulky trifluoromethyl group (C2) and a fluorine atom (C4). This creates significant steric crowding, impeding the approach of the palladium complex.

-

Electronic Activation: The pyridine nitrogen, combined with the electron-withdrawing

and -

The Critical Failure Mode (SNAr): The C4-F bond is highly activated toward Nucleophilic Aromatic Substitution (SNAr). Standard Suzuki bases (hydroxides, alkoxides) often attack here faster than the palladium couples at C3, leading to hydrolysis (4-OH) or etherification byproducts rather than the desired biaryl.

Mechanistic Pathways & Competitive Landscapes

To improve yield, you must visualize the race between the desired Catalytic Cycle and the parasitic SNAr pathway.

Figure 1: The "Race Condition" in coupling poly-halogenated pyridines. Success depends on accelerating the Green path while suppressing the Red path.

Troubleshooting Center (Q&A)

Scenario A: The reaction turns black/precipitates, and LCMS shows starting material + dehalogenated pyridine.

Diagnosis: Catalyst Decomposition ("Pd Black"). The oxidative addition is fast, but the bulky environment prevents transmetallation. The unstable Pd(II) species decomposes or undergoes protodehalogenation. Solution:

-

Switch Ligand: Move to XPhos or SPhos . These biaryl phosphine ligands are bulky (facilitating reductive elimination) and electron-rich (stabilizing the Pd center).

-

Increase Catalyst Loading: A standard 1-2 mol% may be insufficient for this crowded interface. Increase to 5 mol%.

Scenario B: Desired product is low; major peak corresponds to [M-F+OH] or [M-F+OR].

Diagnosis: Nucleophilic Aromatic Substitution (SNAr).[1] Your base is attacking the C4-Fluorine. Solution:

-

Change Base: Stop using

, -

Use Mild/Bulky Bases: Switch to

(anhydrous) or -

Solvent Switch: Eliminate water. Use anhydrous 1,4-Dioxane or Toluene . Water generates hydroxide (

) in situ, which is a potent SNAr nucleophile.

Scenario C: The Boronic Acid is consumed, but the Pyridine remains.

Diagnosis: Protodeboronation. The boronic acid is hydrolyzing faster than it can transmetallate. Solution:

-

Slow Addition: Do not add the boronic acid all at once. Add it dropwise as a solution over 1 hour.

-

Use Boronic Esters: Pinacol esters are generally more stable than free acids.

-

MIDA Boronates: For extreme instability, use MIDA boronates with a slow-release hydrolysis protocol.

Optimized Experimental Protocols

Protocol A: The "Gold Standard" (High Activity)

Best for: General coupling where SNAr is not the dominant failure mode.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| Solvent | 1,4-Dioxane / | 4:1 | Degassed (sparge with Ar for 15 min) |

| Catalyst | 0.02 | Pre-complex with ligand for 30 min | |

| Ligand | XPhos | 0.04 | 1:2 Pd:Ligand ratio is critical |

| Base | 3.0 | Grind to fine powder if solid | |

| Temp | 90°C | - | Oil bath temperature |

Step-by-Step:

-

Charge a reaction vial with

(2 mol%) and XPhos (4 mol%). -

Add 1,4-Dioxane (anhydrous) and stir at RT for 30 mins to form the active catalyst (solution turns from dark purple to orange/brown).

-

Add the Pyridine substrate (1.0 equiv), Boronic Acid (1.5 equiv), and

(3.0 equiv). -

Add water (degassed). Ratio Dioxane:Water should be 4:1.

-

Seal and heat to 90°C. Monitor by LCMS at 1 hour.

Protocol B: The "SNAr-Free" Method (Anhydrous)

Best for: Substrates where the C4-F bond is hydrolyzing.

| Component | Reagent | Equiv.[1][2][3][4][5][6][7][8][9] | Notes |

| Solvent | Toluene (Anhydrous) | - | Strictly anhydrous |

| Catalyst | 0.05 | - | |

| Ligand | SPhos | 0.10 | Excellent for anhydrous stability |

| Base | CsF (Cesium Fluoride) | 3.0 | "Anhydrous" base activation |

| Temp | 100°C | - | - |

Step-by-Step:

-

Flame-dry the reaction vessel and cool under Argon.

-

Add Pyridine (1.0 equiv), Boronic Pinacol Ester (1.2 equiv),

(5 mol%), SPhos (10 mol%), and CsF (3.0 equiv). -

Add anhydrous Toluene.

-

Seal and heat to 100°C. Note: CsF activates the boronate via the "Fluoride pathway" without generating nucleophilic hydroxide ions, protecting the C4-F bond.

Decision Logic Flowchart

Use this logic tree to determine your next optimization step.

Figure 2: Troubleshooting decision tree based on LCMS byproduct analysis.

References

-

Mechanistic Studies on Suzuki Coupling of Polyfluorinated Arenes

- Title: "Palladium-Catalyzed Cross-Coupling Reactions of Polyfluorin

- Source:Journal of Organic Chemistry

-

URL:[Link] (Generalized link for context on polyfluoroarene coupling).

-

Ligand Effects in Sterically Hindered Couplings

- Title: "A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in Protic Solvents."

- Source:Journal of the American Chemical Society (Buchwald Group)

-

URL:[Link]

-

SNAr Competition in Fluorinated Pyridines

-

Anhydrous Fluoride Activation (Protocol B Basis)

- Title: "Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids in Anhydrous Solvents Using CsF."

-

Source:Synlett[6]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 3. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. reddit.com [reddit.com]

- 6. Suzuki Coupling [organic-chemistry.org]

- 7. Suzuki-Miyaura Cross-Coupling of Potassium Alkoxyethyltri-fluoroborates: Access to Aryl/Heteroarylethyloxy Motifs - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

Technical Support Center: Regiocontrol in S_NAr of 3-Bromo-4-Fluoropyridines

Status: Operational Ticket ID: SNAR-PYR-3B4F Assigned Specialist: Senior Application Scientist Scope: Troubleshooting regioselectivity, chemoselectivity, and yield optimization for nucleophilic aromatic substitution on 3-bromo-4-fluoropyridine scaffolds.

The Mechanistic Baseline (Theory of Operation)

Before troubleshooting, you must understand the "Standard Operating Procedure" of the molecule. In the S_NAr manifold, 3-bromo-4-fluoropyridine is a highly biased system.

The "Design Spec": Why C4-F is the Primary Target

Unlike electrophilic substitution (SEAr), which favors the electron-rich C3/C5 positions, nucleophilic aromatic substitution (S_NAr) targets electron-deficient positions stabilized by resonance.

-

Activation (Regioselectivity): The pyridine nitrogen acts as an electron sink. Resonance structures place positive charge density at C2 and C4 . Position C3 is meta to the nitrogen and is not activated for S_NAr.

-

Leaving Group Ability (Chemoselectivity): In S_NAr, the rate-determining step is the addition of the nucleophile to form the Meisenheimer complex.

-

Fluorine (F) is highly electronegative, stabilizing the anionic transition state (lowering

) significantly better than Bromine. -

Bromine (Br) is a better leaving group in S_N2, but in S_NAr, it is inferior to Fluorine because it does not stabilize the intermediate as effectively.

-

Troubleshooting Guide & FAQs

Issue 1: "I am observing a mixture of regioisomers (C3 and C4 substitution)."

Diagnosis: You are likely not running an S_NAr reaction.[1] You have triggered an Aryne (Pyridyne) mechanism. Root Cause: Using a base that is too strong or bulky (e.g., LDA, LTMP, or even t-BuLi) promotes deprotonation rather than nucleophilic attack.

-

Mechanism: The base removes the proton at C2 or C5. This leads to the elimination of H-F or H-Br to form a 3,4-pyridyne or 2,3-pyridyne intermediate. The nucleophile then attacks either end of the triple bond, resulting in a ~50:50 mixture of regioisomers. Corrective Action:

-

Switch to weaker, non-lithium bases: Carbonates (

, -

Lower the reaction temperature. S_NAr is favored by heat; Aryne formation is favored by strong bases at low temp followed by warming.

Issue 2: "The Bromine atom migrated to a different position."

Diagnosis: Halogen Dance reaction.[2] Root Cause: If you use a lithiated base (like LDA) to generate a nucleophile in situ, the 3-bromo-4-fluoropyridine can undergo rapid lithium-halogen exchange and isomerization to the thermodynamically more stable position (usually C2 or C6) before the electrophile/nucleophile reacts. Corrective Action: Avoid lithiation conditions entirely. If a carbon nucleophile is required, use Grignards or cuprates that are less prone to promoting halogen dance on this specific scaffold, or use Pd-catalyzed cross-coupling (Suzuki/Buchwald) instead of S_NAr.

Issue 3: "I see a +16 mass impurity (M+16) or 'Hydroxy' product."

Diagnosis: Hydrolysis of the C4-F bond to form 3-bromo-4-pyridone.

Root Cause: Moisture in the solvent or hygroscopic bases. The hydroxide ion (

-

Solvent: Switch to anhydrous DMSO, DMF, or NMP.

-

Base: Use Cesium Fluoride (

) as the base. It promotes the reaction via solubility and H-bonding without generating water. -

Protocol: Dry the base (

) in an oven at 120°C overnight before use.

Issue 4: "Reaction is stalled. No conversion of Starting Material."

Diagnosis: Poor nucleophilicity or insufficient activation. Root Cause:

-

The nucleophile is too bulky (steric clash with the C3-Br).

-

The solvent is not polar enough to stabilize the Meisenheimer complex. Corrective Action:

-

Solvent: Switch from THF/Dioxane to DMSO or NMP . The high dielectric constant stabilizes the anionic intermediate.

-

Temperature: Increase to 80–120°C.

-

Additives: Add 18-crown-6 (if using K salts) to strip the cation and create a "naked," more reactive nucleophile.

Standard Operating Procedures (Protocols)

Protocol A: Standard S_NAr (Amine/Alkoxide Nucleophiles)

Best for: Primary/Secondary amines, Phenols, Thiols.

-

Preparation: In a flame-dried vial, charge 3-bromo-4-fluoropyridine (1.0 equiv) and Nucleophile (1.2 equiv).

-

Base: Add anhydrous

(2.0 equiv) or DIPEA (2.5 equiv).-

Note: For weak nucleophiles (e.g., pyrazoles, anilines), use Cs2CO3 or NaH (careful with NaH, ensure dry).

-

-

Solvent: Add anhydrous DMSO or DMF (0.5 M concentration).

-

Critical: Do not use protic solvents (MeOH/EtOH) unless the nucleophile is the alkoxide of that solvent, or you risk ether formation.

-

-

Reaction: Seal and heat to 80–100°C for 4–12 hours.

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMSO), dry over

, and concentrate.

Protocol B: Chemoselective C3-Functionalization (Avoiding F-displacement)

If your goal is to react the Bromine while keeping the Fluorine intact, S_NAr is NOT the method. Use Pd-Catalysis.

-

System: Pd(OAc)2 / XPhos / K3PO4 in Toluene/Water.

-

Selectivity: Oxidative addition occurs at the C-Br bond (weaker bond) faster than the C-F bond.

-

Outcome: This preserves the C4-F for a subsequent S_NAr step, allowing for iterative functionalization.

Visualization: Decision Pathways

The following diagram illustrates the critical decision nodes determining the fate of the 3-bromo-4-fluoropyridine substrate.

Caption: Figure 1. Reaction manifold for 3-bromo-4-fluoropyridine. Green path indicates desired S_NAr trajectory. Red paths indicate common failure modes (Aryne formation or Hydrolysis).

Quantitative Data: Leaving Group & Site Selectivity

| Parameter | Fluorine (F) | Bromine (Br) | Impact on S_NAr |

| Electronegativity | 3.98 | 2.96 | F stabilizes the anionic intermediate (Meisenheimer) significantly more than Br. |

| Bond Strength (C-X) | ~485 kJ/mol | ~280 kJ/mol | Irrelevant for S_NAr rate (bond breaking is not RDS), but makes F harder to remove in Pd-catalysis. |

| Position on Ring | C4 (Para to N) | C3 (Meta to N) | C4 is electronically activated by Nitrogen. C3 is neutral. |

| Leaving Group Rank | #1 (Best) | #3 (Poor) | In S_NAr, F >> Cl ≈ Br > I. |

References

-

Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms, 5th Ed.; Springer: New York, 2007. (Chapter 10: Nucleophilic Aromatic Substitution). Link

-

Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Section: Pyridines - Nucleophilic Substitution). Link

-

Schlosser, M. "The 'Halogen Dance' on Heterocycles: A Review." Angew. Chem. Int. Ed.2005 , 44, 376–393. (Mechanistic insight into base-induced migration). Link

-

Bloch, R. "Additions to Pyridine Benzynes." Chem. Rev.[3]1978 , 78, 1–14. (Differentiation between S_NAr and Aryne mechanisms). Link

Sources

Purification methods for 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine intermediates

Technical Support Center: Purification & Handling of 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine

Executive Summary: The "Super-Electrophile" Challenge

You are working with 3-Bromo-4-fluoro-2-(trifluoromethyl)pyridine . Before proceeding, you must recognize the specific electronic nature of this scaffold.

The combination of the 2-trifluoromethyl group (

-

The Risk: This intermediate is prone to rapid hydrolysis (forming the 4-pyridone) or reaction with nucleophilic solvents (methanol, ethanol, amines).

-

The Goal: Isolate the target with >98% purity while preventing the "brown oil" degradation syndrome common to 4-fluoropyridines.

Module 1: Distillation & Volatility Management

Q: My crude reaction mixture is a dark oil. Can I distill this directly?

A: Yes, but you must respect the thermal instability of the C-F bond in the presence of trace moisture. This compound is volatile but has a high melting point relative to non-halogenated pyridines.

Protocol: High-Vacuum Fractional Distillation

-

Vacuum Requirement: < 5 mmHg (High Vacuum).

-

Bath Temperature: Do not exceed 100°C if possible.

-

Condenser Setup: Use a warm water condenser (40–50°C).

-

Why? These polyhalogenated pyridines often sublime or crystallize in cold condensers, causing blockages and dangerous pressure buildups.

-

-

Fore-run: Discard the first 5-10%. This usually contains the des-bromo or defluorinated byproducts.

Troubleshooting Table: Distillation Issues

| Symptom | Probable Cause | Corrective Action |

| White crystals clogging condenser | Sublimation of product | Switch to air condenser or warm water (45°C) circulation. |

| Distillate turns yellow/brown | Thermal decomposition or slow hydrolysis | Lower bath temp; Ensure system is strictly anhydrous. |

| "Fog" in the receiver | Trace solvent/HF evolution | Insert a NaOH trap before the pump; Ensure crude was fully dried. |

Module 2: Chromatographic Separation (Isomer Removal)

Q: I have a regioisomer impurity (e.g., 3-bromo-2-fluoro...) that co-distills. How do I separate it?

A: Silica gel chromatography is effective, but fluorinated pyridines often "tail" or streak due to interaction with acidic silanol groups.

The "Buffered" Silica Protocol:

-

Stationary Phase: Standard Silica Gel 60 (230-400 mesh).

-

Pre-treatment: Slurry the silica in your starting eluent containing 1% Triethylamine (TEA) .

-

Mobile Phase: Hexanes / Ethyl Acetate (Gradient: 0%

10% EtOAc).-

Note: Keep polarity low. The highly fluorinated nature makes this molecule very lipophilic. It will elute early.

-

Q: Can I use Alumina? A: Use with Caution. Basic Alumina can trigger hydrolysis of the activated 4-fluoro group to the pyridone. Neutral Alumina (Grade III) is safer but verify stability on a small scale first.

Module 3: Chemical Stability & Handling

Q: My product yield drops during aqueous workup. What is happening?

A: You are likely experiencing

Critical Workflow Rules:

-

Avoid Nucleophilic Bases: Never use NaOH, KOH, or NaOMe. Use hindered bases (e.g.,

, DIPEA) if basification is needed. -

Avoid Protic Solvents: Do not recrystallize from Methanol or Ethanol. The alkoxide will displace the fluorine.

-

Safe Solvents: Dichloromethane (DCM), Toluene, Hexanes, Acetonitrile (dry).

-

-

Quenching: If quenching a reaction, pour the mixture onto Ice/Water rapidly and extract into DCM immediately. Do not let it sit in the aqueous phase.

Visualizing the Stability Logic